molecular formula C11H11FO B15093522 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 837373-14-5

5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B15093522
CAS No.: 837373-14-5
M. Wt: 178.20 g/mol
InChI Key: OXWBXZFPNNKTEE-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one: is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 7th position on the naphthalenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoronaphthalene and 7-methylnaphthalene.

    Methylation: The methyl group is introduced at the 7th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The final step involves cyclization to form the dihydronaphthalenone ring. This can be achieved through intramolecular Friedel-Crafts acylation or other suitable cyclization methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the methyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 7th position.

    7-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom at the 5th position.

    5-Fluoro-7-methyl-1-naphthol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

5-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the combined presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

5-fluoro-7-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWBXZFPNNKTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233955
Record name 5-Fluoro-3,4-dihydro-7-methyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837373-14-5
Record name 5-Fluoro-3,4-dihydro-7-methyl-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837373-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3,4-dihydro-7-methyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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